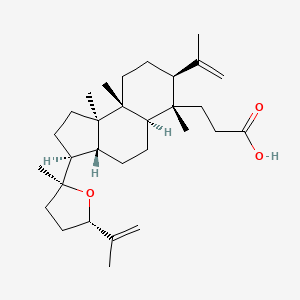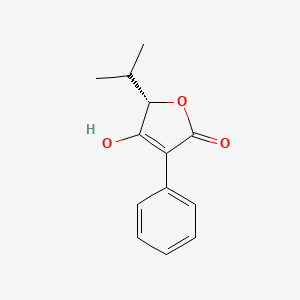![molecular formula C9H15NO2S B1181526 1-[(4S)-4-(1-Methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone CAS No. 113023-57-7](/img/structure/B1181526.png)
1-[(4S)-4-(1-Methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4S)-4-(1-Methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone is a chemical compound with the CAS number 113023-57-7 . It is also known as 1-[(4S)-4-Isopropyl-2-thioxo-3-oxazolidinyl]-1-propanone .
Molecular Structure Analysis
The molecular structure of this compound is not directly provided in the search results . For detailed molecular structure analysis, it is recommended to use specialized software or databases that can generate and analyze the molecular structure based on the compound’s name or CAS number.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results . For detailed information on the chemical reactions, it is recommended to refer to specialized chemical reaction databases or literature.Physical And Chemical Properties Analysis
This compound’s physical and chemical properties such as density, melting point, boiling point, and molecular weight can be found in specialized chemical databases .Scientific Research Applications
Pharmacology
1-[(4S)-4-(1-Methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone: is a high-purity chemical compound that has shown potential in pharmacological research due to its reactivity and selectivity . Its unique structure could be utilized in the development of new pharmaceuticals, especially as a building block for drugs targeting specific biological pathways.
Organic Synthesis
In organic synthesis, this compound’s versatility is evident. It serves as a valuable asset for constructing complex molecules due to its reactivity profile . Its oxazolidinone derivative structure makes it suitable for creating novel organic frameworks, which can lead to the development of new synthetic methodologies.
Environmental Research
Given its biochemical significance, 1-[(4S)-4-(1-Methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone may be used in environmental research to study its degradation products and their impact on ecosystems . It could also aid in the development of environmentally friendly synthesis processes.
Biochemistry
In biochemistry, this compound could be employed to probe enzymatic reactions or as a substrate in enzymology studies . Its structure allows for the exploration of enzyme-substrate interactions, which is crucial for understanding metabolic pathways and designing inhibitors.
Materials Science
The compound’s unique properties could be explored in materials science for the creation of new materials with desired characteristics . Its molecular structure might contribute to the development of advanced polymers or coatings with specific functionalities.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-propan-2-yl-2-sulfanylidene-1,3-oxazolidin-3-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c1-4-8(11)10-7(6(2)3)5-12-9(10)13/h6-7H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEFJRBGCDTCBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(COC1=S)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4S)-4-(1-Methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Phosphinyldyne tris(oxy)] tris[3-aminopropyl-2-hydroxy-N,N-dimethyl 1-N -alkyl(C=6~18) trichlorides](/img/no-structure.png)

